molecular formula C10H13BrO B2874485 1-Bromo-3-(2-methylpropoxy)benzene CAS No. 223564-75-8

1-Bromo-3-(2-methylpropoxy)benzene

Cat. No.: B2874485
CAS No.: 223564-75-8
M. Wt: 229.117
InChI Key: QTAHPJXZROQDCU-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-methylpropoxy)benzene is an organic compound belonging to the class of bromobenzenes. It is characterized by a benzene ring substituted with a bromine atom and a 2-methylpropoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2-methylpropoxy)benzene can be synthesized through the reaction of 3-bromophenol with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(2-methylpropoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium amide, sodium thiolate, and sodium alkoxide. These reactions typically occur in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction Reactions: Reagents like lithium aluminum hydride or catalytic hydrogenation are employed.

Major Products:

    Substitution Reactions: Products include substituted benzene derivatives.

    Oxidation Reactions: Products include phenols and quinones.

    Reduction Reactions: Products include hydrocarbons.

Scientific Research Applications

1-Bromo-3-(2-methylpropoxy)benzene is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound is explored for its potential in drug development and as a precursor for pharmaceutical intermediates.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-methylpropoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the 2-methylpropoxy group play crucial roles in binding to these targets, influencing their activity and function. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

  • 1-Bromo-2-(2-methylpropoxy)benzene
  • 1-Bromo-4-(2-methylpropoxy)benzene
  • 1-Bromo-3-(2-ethylpropoxy)benzene

Comparison: 1-Bromo-3-(2-methylpropoxy)benzene is unique due to the position of the bromine atom and the 2-methylpropoxy group on the benzene ring. This specific arrangement imparts distinct chemical properties and reactivity compared to its isomers and analogs. For instance, the position of the substituents can influence the compound’s ability to undergo substitution reactions and its binding affinity to molecular targets .

Properties

IUPAC Name

1-bromo-3-(2-methylpropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAHPJXZROQDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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